molecular formula C18H18N6O3 B11456389 1-(2,4-Dimethoxyphenyl)-3-[6-oxo-4-(pyridin-4-yl)-1,6-dihydropyrimidin-2-yl]guanidine

1-(2,4-Dimethoxyphenyl)-3-[6-oxo-4-(pyridin-4-yl)-1,6-dihydropyrimidin-2-yl]guanidine

Cat. No.: B11456389
M. Wt: 366.4 g/mol
InChI Key: XWQUCFOGNJJHID-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-N’-[6-OXO-4-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIMIDIN-2-YL]GUANIDINE is a complex organic compound that features a combination of aromatic and heterocyclic structures. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-N’-[6-OXO-4-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIMIDIN-2-YL]GUANIDINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Attachment of the Pyridine Ring: This step may involve a coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine moiety to the pyrimidine ring.

    Introduction of the Guanidine Group: This can be done through the reaction of an amine with a cyanamide derivative under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-N’-[6-OXO-4-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIMIDIN-2-YL]GUANIDINE could have several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Material Science: Use in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2,4-DIMETHOXYPHENYL)-N’-[6-OXO-4-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIMIDIN-2-YL]GUANIDINE lies in its specific combination of functional groups and ring structures, which could confer unique biological activities and chemical reactivity.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C18H18N6O3

Molecular Weight

366.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-(6-oxo-4-pyridin-4-yl-1H-pyrimidin-2-yl)guanidine

InChI

InChI=1S/C18H18N6O3/c1-26-12-3-4-13(15(9-12)27-2)21-17(19)24-18-22-14(10-16(25)23-18)11-5-7-20-8-6-11/h3-10H,1-2H3,(H4,19,21,22,23,24,25)

InChI Key

XWQUCFOGNJJHID-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C3=CC=NC=C3)/N)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C3=CC=NC=C3)N)OC

Origin of Product

United States

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